

Spectroscopic Characterization of N-(3-Chloro-4-nitrophenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: *n*-(3-Chloro-4-nitrophenyl)acetamide

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Introduction

N-(3-chloro-4-nitrophenyl)acetamide is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a nitro group, a chlorine atom, and an acetamide substituent on a benzene ring, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical processes. This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-(3-chloro-4-nitrophenyl)acetamide**. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with isomeric analogs, offering a robust framework for researchers in the field.

Due to the limited availability of published experimental spectra for **N-(3-chloro-4-nitrophenyl)acetamide**, the data presented in this guide are predicted based on established spectroscopic theory and data from structurally similar compounds. These predictions provide a reliable estimation of the expected spectral features.

Molecular Structure

The structural formula of **N-(3-chloro-4-nitrophenyl)acetamide** is $C_8H_7ClN_2O_3$. The arrangement of substituents on the phenyl ring dictates the electronic environment of each atom, which in turn governs the compound's spectroscopic behavior.

Caption: Molecular structure of **N-(3-chloro-4-nitrophenyl)acetamide**.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **N-(3-chloro-4-nitrophenyl)acetamide** in a standard solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amide proton, and the methyl protons.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|---------------------|-------------|---------------------------|
| ~10.5 | Singlet | 1H | Amide (N-H) |
| ~8.2 | Doublet | 1H | Ar-H (H-2) |
| ~8.0 | Doublet of Doublets | 1H | Ar-H (H-6) |
| ~7.8 | Doublet | 1H | Ar-H (H-5) |
| ~2.1 | Singlet | 3H | Methyl (CH ₃) |

Interpretation:

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, deshielding the ortho and para protons. The chlorine atom (-Cl) is also electron-withdrawing but to a lesser extent. The acetamide group (-NHCOCH₃) is an activating group.

- Amide Proton (N-H): A broad singlet is expected at a downfield chemical shift (~10.5 ppm) due to the acidic nature of the amide proton and its involvement in hydrogen bonding with the solvent.
- Aromatic Protons (Ar-H):

- The proton at position 2 (H-2), being ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet around 8.2 ppm.
- The proton at position 6 (H-6), ortho to the acetamide group and meta to the nitro group, would likely appear as a doublet of doublets around 8.0 ppm.
- The proton at position 5 (H-5), ortho to the chlorine atom and meta to the acetamide group, is predicted to be a doublet around 7.8 ppm.
- Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet at approximately 2.1 ppm.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of **N-(3-chloro-4-nitrophenyl)acetamide** will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|---------------------------|
| ~169 | Carbonyl (C=O) |
| ~145 | Ar-C (C-4) |
| ~140 | Ar-C (C-1) |
| ~132 | Ar-C (C-3) |
| ~128 | Ar-C (C-5) |
| ~125 | Ar-C (C-2) |
| ~120 | Ar-C (C-6) |
| ~24 | Methyl (CH ₃) |

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

- Carbonyl Carbon (C=O): The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift (~169 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
- Aromatic Carbons (Ar-C):
 - The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-4 and C-3) will be significantly deshielded, with predicted shifts around 145 ppm and 132 ppm, respectively.
 - The carbon attached to the nitrogen of the acetamide group (C-1) is also expected to be downfield (~140 ppm).
 - The remaining aromatic carbons (C-2, C-5, and C-6) will have chemical shifts in the typical aromatic region (120-130 ppm), with their precise values determined by the combined electronic effects of the substituents.
- Methyl Carbon (CH₃): The methyl carbon of the acetyl group will have the most upfield chemical shift (~24 ppm).

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of **N-(3-chloro-4-nitrophenyl)acetamide** will show characteristic absorption bands for the N-H, C=O, and NO₂ groups.

Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------------|
| ~3300 | Medium | N-H stretch (amide) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1550 | Strong | N-O asymmetric stretch (nitro) |
| ~1520 | Medium | N-H bend (amide II) |
| ~1340 | Strong | N-O symmetric stretch (nitro) |
| ~830 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Medium | C-Cl stretch |

Interpretation:

- **N-H Stretch:** A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.
- **C=O Stretch (Amide I):** A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group.
- **N-O Stretches (Nitro):** Two strong bands are expected for the nitro group: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.
- **N-H Bend (Amide II):** A medium intensity band around 1520 cm⁻¹ corresponds to the N-H bending vibration of the amide.
- **C-H Bends:** A strong band around 830 cm⁻¹ is typical for C-H out-of-plane bending in a substituted benzene ring.
- **C-Cl Stretch:** A medium intensity band around 750 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS): Predicted Data and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum of **N-(3-chloro-4-nitrophenyl)acetamide** will show the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data

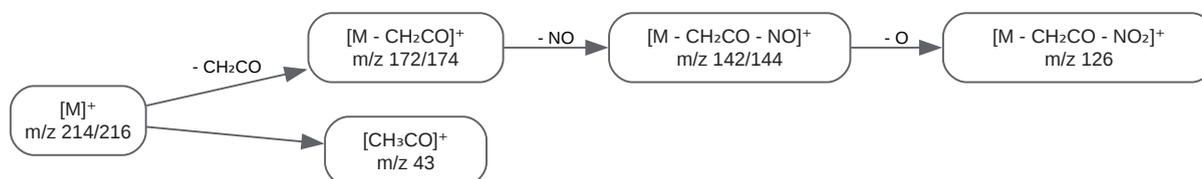
| m/z | Relative Intensity | Assignment |
|---------|--------------------|--|
| 214/216 | High | [M] ⁺ , [M+2] ⁺ (Molecular ion) |
| 172/174 | Medium | [M - CH ₂ CO] ⁺ |
| 142/144 | Medium | [M - CH ₂ CO - NO] ⁺ |
| 126 | Low | [M - CH ₂ CO - NO ₂] ⁺ |
| 111 | Low | [C ₆ H ₄ Cl] ⁺ |
| 43 | High | [CH ₃ CO] ⁺ |

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 214, with a characteristic isotopic peak at m/z 216 ([M+2]⁺) in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.

Predicted Fragmentation Pathway:

The primary fragmentation of **N-(3-chloro-4-nitrophenyl)acetamide** is expected to involve the cleavage of the amide bond.



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Caption: Predicted mass spectrometry fragmentation pathway for **N-(3-chloro-4-nitrophenyl)acetamide**.

- Loss of Ketene: The molecular ion can undergo a McLafferty-type rearrangement or direct cleavage to lose a neutral ketene molecule ($\text{CH}_2=\text{C}=\text{O}$), resulting in a fragment ion at m/z 172/174.
- Loss of Nitro Group Fragments: The fragment at m/z 172/174 can then lose a nitric oxide radical ($\cdot\text{NO}$) to form an ion at m/z 142/144, or a nitrogen dioxide radical ($\cdot\text{NO}_2$) to give an ion at m/z 126.
- Formation of Acetyl Cation: Cleavage of the C-N bond can also lead to the formation of a stable acetyl cation ($[\text{CH}_3\text{CO}]^+$) at m/z 43, which is often a base peak in the spectra of N-acetyl compounds.

Conclusion

The predicted ^1H NMR, ^{13}C NMR, IR, and MS spectral data provide a comprehensive analytical profile for **N-(3-chloro-4-nitrophenyl)acetamide**. This in-depth guide, by explaining the causality behind the expected spectral features, serves as a valuable resource for researchers for the unambiguous identification and characterization of this compound. The provided interpretations and predicted data tables offer a solid foundation for empirical studies and will aid in the quality control and structural verification of **N-(3-chloro-4-nitrophenyl)acetamide** in various research and development settings.

References

While direct experimental data for **N-(3-chloro-4-nitrophenyl)acetamide** is not readily available in the cited public databases, the predictions and interpretations are based on fundamental principles of spectroscopy and comparative data from the following and similar resources.

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- PubChem. National Center for Biotechnology Information. [\[Link\]](#)

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